4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Description

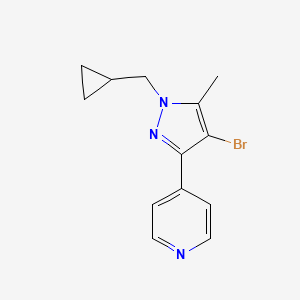

4-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole ring substituted with bromo (Br), methyl (CH₃), and cyclopropylmethyl (C₃H₅CH₂) groups, fused to a pyridine ring at the 4-position. Its molecular formula is C₁₃H₁₃BrN₃, with a molecular weight of 299.17 g/mol. This compound is of interest in medicinal chemistry and materials science, particularly in the development of kinase inhibitors or ligands for biological targets .

Properties

IUPAC Name |

4-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-6-15-7-5-11)16-17(9)8-10-2-3-10/h4-7,10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHHIPYPSDZTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C3=CC=NC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of substituted pyrazole derivatives linked to pyridine typically involves:

- Construction of the pyrazole core with appropriate substitution (bromo, methyl, cyclopropylmethyl).

- Introduction of the cyclopropylmethyl group via alkylation.

- Halogenation (bromination) at the 4-position of the pyrazole ring.

- Coupling of the pyrazole moiety to the pyridine ring through C-C or C-N bond formation.

Preparation of the Pyrazole Core with Bromination

A common approach to prepare 4-bromo substituted pyrazoles involves selective bromination using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

Example procedure (adapted from related imidazo- and pyrazolo-heterocycles):

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Bromination | NBS (1.2 eq) in acetonitrile at 30 °C for 5 h | Selective bromination at the 4-position of pyrazole ring, yielding 4-bromo-pyrazole derivative |

| Workup | Dilution with water, extraction with dichloromethane, drying over Na2SO4, concentration | Isolation of brominated pyrazole intermediate |

This method ensures regioselective bromination with good yields and purity, suitable for further functionalization.

Methylation at the 5-Position of Pyrazole

Methyl substitution at the 5-position of the pyrazole ring can be achieved via:

- Use of methylated pyrazole starting materials.

- Directed methylation using methylating agents such as methyl iodide under basic conditions.

- Alternatively, the pyrazole ring can be constructed from methyl-substituted hydrazine and β-ketoesters.

Coupling Pyrazole to Pyridine

The linkage of the substituted pyrazole to the pyridine ring at the 3-position of pyrazole is typically accomplished via cross-coupling reactions.

Representative Detailed Synthetic Route (Adapted from Related Compounds)

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 5-methyl-1H-pyrazole core | Condensation of methylhydrazine with β-ketoester derivatives | 70-85 | Established pyrazole synthesis |

| 2 | N-Alkylation with cyclopropylmethyl bromide | K2CO3, DMF, 50 °C, 12 h | 75-80 | Alkylation on pyrazole N1 |

| 3 | Bromination at 4-position | NBS, CH3CN, 30 °C, 5 h | 80-85 | Selective bromination |

| 4 | Cross-coupling with 4-pyridylboronic acid | Pd(PPh3)4, K2CO3, toluene/water, reflux | 65-75 | Suzuki coupling to attach pyridine |

Analytical Characterization and Purification

- Purification: Silica gel chromatography and preparative HPLC are commonly used to isolate pure products.

- Characterization: ^1H NMR, ^13C NMR, IR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.

- Typical spectral features: Brominated pyrazole shows characteristic aromatic proton shifts; cyclopropylmethyl group protons appear as multiplets in aliphatic region; pyridine protons resonate downfield (~8 ppm).

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alkane.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a chemical compound with a variety of scientific applications due to its unique structure, which includes a pyrazole ring and a pyridine moiety. The molecular formula is , with a molecular weight of approximately 292.17 g/mol . The presence of bromine and cyclopropylmethyl groups contributes to its chemical properties and potential biological activities.

Potential applications:

- Pyrazole derivatives, including this compound, are known for diverse biological activities, interacting with various enzymes and receptors and influencing numerous biochemical pathways. Specific biological activities may include acting as inhibitors .

- Interaction studies involving this compound often focus on its binding affinity to biological targets. These studies typically assess binding affinity, selectivity, and the impact on target function.

Synthesis:

- The synthesis of this compound can involve several methodologies, including using caesium carbonate in N,N-dimethyl-formamide at 180°C with microwave irradiation .

Structural Similarities:

Several compounds share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| 5-Methyl-1H-pyrazole | Simpler structure, lacks bromine and cyclopropyl groups |

| 4-Bromo-N-(5-methylpyrazol-3-yl)pyridine | Contains similar pyridine but different substituents |

| 3-(1H-Pyrazol-4-yl)pyridine | Different position of pyrazole attachment on pyridine |

Mechanism of Action

The mechanism of action of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic area being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can be contextualized against three categories of analogs: substituent variations , positional isomers , and scaffold-modified derivatives . Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Analogs

Substituent Variations

- Cyclopropylmethyl vs. 2-Chloroethyl (): The 2-chloroethyl analog (C₁₁H₁₁BrClN₃) replaces the cyclopropylmethyl group with a chloroethyl chain. This substitution increases molecular weight slightly (300.58 vs. 299.17 g/mol) but reduces steric hindrance, favoring conformational flexibility. However, the cyclopropylmethyl group in the target compound offers metabolic resistance due to the cyclopropane ring’s stability, making it more suitable for prolonged biological activity .

- Bromo vs. Other Halogens (): Compounds like 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Cl substituent) and 5-(2,4-dichlorophenyl) analogs () demonstrate that bromo groups generally increase molecular weight and lipophilicity compared to chloro or methoxy substituents. The bromo atom in the target compound may enhance π-stacking interactions in protein binding, a feature less pronounced in chloro derivatives .

Positional Isomerism

- 4-Pyridine vs. 2-Pyridine ():

The positional isomer 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine differs only in the pyridine attachment site. The 4-position in the target compound allows for extended conjugation across the pyrazole-pyridine system, optimizing electronic delocalization. In contrast, the 2-position isomer may exhibit altered dipole moments and hydrogen-bonding capabilities, affecting solubility and target affinity .

Scaffold Modifications

- Pyrazole-Pyridine vs. Dihydro-Pyrazole-Carboximidamide (): Derivatives like 5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () feature a reduced pyrazole ring (dihydro) and a carboximidamide group.

Research Findings and Analytical Methods

- Structural Analysis: Tools like SHELXL () and ORTEP-3 () are critical for crystallographic studies, resolving the steric effects of the cyclopropylmethyl group.

- Electronic Properties: Software such as Multiwfn () enables wavefunction analysis to compare charge distribution and reactivity between the target compound and its chloroethyl analog.

Biological Activity

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a novel compound that belongs to the class of pyrazole derivatives. Its unique structure, which integrates a pyrazole ring and a pyridine moiety, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN3, with a molecular weight of approximately 292.17 g/mol. The presence of bromine and cyclopropylmethyl groups in its structure contributes to its distinctive chemical properties and biological activities.

Biological Activities

Pyrazole derivatives, including this compound, are known for their diverse biological activities. Key areas of activity include:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Many compounds in this class exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- CNS Activity : Some pyrazole derivatives interact with central nervous system receptors, suggesting potential use in neurological disorders.

The mechanism of action for this compound involves interaction with specific receptors and enzymes. For instance, studies have shown that similar compounds can modulate the activity of muscarinic receptors, particularly M4 receptors, which are implicated in various CNS disorders such as Alzheimer's disease and schizophrenia .

Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. For example:

- Binding Affinity Studies : Research indicates that compounds structurally similar to this compound exhibit high binding affinities for M4 muscarinic receptors. These studies suggest that they act as positive allosteric modulators (PAMs), enhancing the effects of acetylcholine at these receptors .

- Preclinical Evaluations : Preclinical evaluations have demonstrated that pyrazole derivatives can significantly affect signaling pathways associated with neurotransmitter systems, providing insights into their potential therapeutic roles .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | Contains both bromine and cyclopropyl groups |

| 5-Methyl-1H-pyrazole | Structure | Antimicrobial | Simpler structure without bromine |

| 4-Bromo-N-(5-methylpyrazol-3-yl)pyridine | Structure | CNS activity | Similar pyridine structure but different substituents |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- CNS Disorders : A study demonstrated that a related pyrazole derivative improved cognitive function in rodent models of Alzheimer's disease by enhancing M4 receptor activity.

- Antimicrobial Efficacy : Another investigation revealed that certain pyrazole compounds exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting their utility in treating infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with a halogenated pyrazole core (e.g., 3-iodo-5-methyl-1H-pyrazole) and perform Suzuki-Miyaura coupling with a boronic acid derivative of pyridine to form the pyrazole-pyridine scaffold .

-

Step 2 : Introduce the cyclopropylmethyl group via alkylation using (bromomethyl)cyclopropane under basic conditions (e.g., K₂CO₃ in DMF) .

-

Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (e.g., 80–100°C for Suzuki coupling) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to improve yield.

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65–75 | ≥95% |

| 2 | (Bromomethyl)cyclopropane, K₂CO₃, DMF, RT | 70–80 | ≥90% |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methods :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H at δ 6.8–7.2 ppm, pyridine protons at δ 8.2–8.6 ppm) .

- Mass Spectrometry (MS) : ESI+ mode for molecular ion detection (e.g., [M+H]+ at m/z 322.0 for C₁₃H₁₄BrN₃) .

- HPLC : C18 column with acetonitrile/water gradient to assess purity (≥95%) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement of this compound?

- Approach :

- Use SHELXL for refinement: Apply TWIN/BASF commands to model twinning and PART/SUMP restraints for disordered cyclopropylmethyl groups .

- Validate with ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and confirm geometric accuracy .

- Example Workflow :

Collect high-resolution X-ray data (≤ 0.8 Å).

Refine using SHELXL with HKLF5 format for twinned data.

Cross-validate with PLATON’s ADDSYM to check for missed symmetry .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the pyrazole-pyridine scaffold?

- Methodology :

- Substituent Variation : Replace bromo with other halogens (Cl, F) or functional groups (CN, OMe) to probe electronic effects .

- Biological Assays : Test derivatives against kinase panels (e.g., JAK2, EGFR) using enzymatic IC₅₀ assays and cellular proliferation assays (e.g., MTT) .

- Key SAR Findings :

| Derivative | R Group (Position 4) | IC₅₀ (JAK2, nM) |

|---|---|---|

| Br | Bromo | 12.5 |

| Cl | Chloro | 18.7 |

| CN | Cyano | 8.3 |

Q. How can computational methods predict the compound’s binding mode to biological targets?

- Tools :

- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., PDB 4HJO) with flexible side chains.

- MD Simulations (GROMACS) : Run 100 ns simulations to assess stability of ligand-protein interactions (e.g., hydrogen bonds with hinge-region residues) .

- Validation : Compare predicted binding energies with experimental IC₅₀ values (R² ≥ 0.85 indicates strong correlation).

Contradictions and Mitigations

- Synthetic Yield Variability : Discrepancies in alkylation yields (e.g., 60% vs. 80%) may arise from residual moisture in DMF. Use molecular sieves or anhydrous solvents .

- Biological Activity : Inconsistent IC₅₀ values across studies may reflect assay conditions (e.g., ATP concentration). Standardize assays using 1 mM ATP and 10% FBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.